molecular formula C13H12F3N3 B6169330 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 2413869-92-6

1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B6169330
CAS No.: 2413869-92-6
M. Wt: 267.2
InChI Key:
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Description

1-tert-Butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structural features, including a pyrrolopyridine core, a tert-butyl group, a trifluoromethyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the compound.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-tert-Butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications across different fields:

  • Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

  • Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on various biological processes.

  • Medicine: The compound's potential medicinal properties can be explored for therapeutic applications. It may be used in the development of new drugs or as a lead compound for further modifications.

  • Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to its biological activity. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-tert-Butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

  • 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: This compound differs in the position of the cyano group, which can affect its chemical and biological properties.

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: This compound lacks the tert-butyl group, leading to differences in its reactivity and stability.

Properties

CAS No.

2413869-92-6

Molecular Formula

C13H12F3N3

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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